Arachidic Acid Methyl Ester-d3
Description
Significance of Stable Isotope Labeling in Quantitative Lipidomics and Metabolomics
Stable isotope labeling (SIL) is a powerful technique for investigating the dynamics of metabolic pathways. tandfonline.com It involves the introduction of heavy, non-radioactive isotopes of elements like carbon (¹³C), hydrogen (²H or deuterium), or nitrogen (¹⁵N) into biological systems. doi.orgnih.gov This labeling allows researchers to distinguish between endogenous metabolites—those already present in a cell—and exogenous compounds that are newly synthesized or taken up from the environment. tandfonline.com
In the fields of quantitative lipidomics and metabolomics, which aim to measure the absolute or relative amounts of hundreds to thousands of different lipids and metabolites, SIL is of paramount importance. doi.orgnih.gov Biological samples are incredibly complex, with metabolites present across a vast range of concentrations. SIL helps overcome this challenge by providing a clear signal for the labeled molecules, enabling their precise detection and quantification even at low abundance. nih.gov A major advantage of this approach is its application in metabolic flux analysis, which measures the rates at which metabolites are produced and consumed, offering a dynamic picture of cellular activity that cannot be obtained from static measurements alone. nih.govnih.gov By tracing the path of isotope labels through various biochemical pathways, scientists can elucidate novel metabolic networks and understand how they are regulated in health and disease. tandfonline.comnih.gov
Role of Deuterated Fatty Acid Methyl Esters as Critical Research Probes
Within the broader context of stable isotope labeling, deuterated fatty acid methyl esters (FAMEs) serve as critical research probes, particularly as internal standards for quantitative analysis. nih.govlipidmaps.org The stable isotope dilution method is a gold standard for quantification in mass spectrometry. lipidmaps.org This technique involves adding a known quantity of a deuterated analogue of the target analyte to a sample at the beginning of the preparation process. nih.gov
Arachidic Acid Methyl Ester-d3 is a prime example of such a standard. It is chemically identical to its natural, non-labeled counterpart but has a slightly higher mass due to the presence of three deuterium (B1214612) atoms. Because the deuterated standard and the natural analyte have virtually identical chemical and physical properties, they behave the same way during sample extraction, purification, and derivatization. nih.govlipidmaps.org Any loss of the analyte during this multi-step process will be matched by a proportional loss of the internal standard. nih.gov When the sample is analyzed by mass spectrometry, the instrument can distinguish between the labeled and unlabeled compounds based on their mass difference. By comparing the signal intensity of the natural analyte to that of the known amount of the added deuterated standard, researchers can calculate the absolute concentration of the analyte with high precision and accuracy. lipidmaps.orgacs.org This method effectively compensates for variations in sample handling and instrument response, making it an indispensable tool for reliable lipid quantification. lipidmaps.org
Table 1: Properties of this compound This interactive table details the key chemical properties of this compound.
| Property | Value | Source |
| Chemical Formula | C₂₁H₃₉D₃O₂ | scbt.com |
| Molecular Weight | 329.58 | scbt.com |
| Synonyms | Icosanoic acid-d3 methyl ester, Methyl eicosanoate-d3 | isotope.com |
| Form | Neat (undiluted) | isotope.com |
| Applications | Lipidomics, Metabolism, Metabolomics | isotope.com |
Evolution of Analytical Approaches Utilizing Stable Isotope Standards
The analytical methods used to study lipids have evolved significantly, driven by the need for greater sensitivity, specificity, and throughput. Fatty acids themselves are often polar and not volatile enough for direct analysis by certain techniques. nih.gov Consequently, a common preparatory step is their conversion into more volatile and non-polar derivatives, most frequently fatty acid methyl esters (FAMEs), through a process called transesterification. thermofisher.comnrel.govnrel.gov
Gas chromatography-mass spectrometry (GC-MS) has long been a cornerstone for FAME analysis. researchgate.net In this method, the FAME mixture is vaporized and separated based on its components' boiling points and interactions with the GC column before being detected by the mass spectrometer. thermofisher.com The use of deuterated FAMEs as internal standards in GC-MS analysis greatly enhances quantitative accuracy. nih.govlipidmaps.org
More recently, liquid chromatography-mass spectrometry (LC-MS) has become a dominant platform in lipidomics. acs.org LC-MS offers advantages in analyzing a broader range of lipid classes without the need for derivatization in many cases. The evolution of this technology includes the development of ultra-high-performance liquid chromatography (UHPLC) for faster and higher-resolution separations, and advanced mass spectrometry techniques like differential mobility spectrometry (DMS). acs.org DMS adds another dimension of separation, separating lipids based on their shape and size before they enter the mass spectrometer, which helps to resolve isobaric lipid species (molecules with the same mass but different structures) that would otherwise be difficult to distinguish. acs.org The evolution of these platforms has been paralleled by the development of complex, multiplexed internal standard mixtures containing dozens of different deuterated lipids, allowing for the simultaneous and accurate quantification of a wide array of lipid species in a single analysis. acs.orgavantiresearch.comcaymanchem.com
Table 2: Comparison of Analytical Techniques for FAME Analysis This interactive table provides a summary of common analytical methods used with deuterated FAME standards.
| Technique | Principle | Role of Deuterated Standard | Key Advantages |
| GC-MS | Separates volatile FAMEs by boiling point and detects by mass. | Internal standard for quantification, correcting for sample prep losses. | High resolution for separating isomers; well-established methods. thermofisher.comresearchgate.net |
| LC-MS/MS | Separates lipids by polarity/affinity and detects by mass fragmentation. | Internal standard for quantification, correcting for matrix effects and ionization suppression. | High throughput; applicable to a wide range of lipid classes without derivatization. acs.orgavantiresearch.com |
| DMS-MS/MS | Separates ions by mobility in an electric field prior to mass analysis. | Used in complex mixtures to quantify numerous lipid classes simultaneously. | Reduces isomeric and isobaric interferences, increasing quantitative accuracy. acs.org |
Properties
Molecular Formula |
C₂₁H₃₉D₃O₂ |
|---|---|
Molecular Weight |
329.58 |
Synonyms |
Eicosanoic Acid Methyl Ester-d3; Arachic Acid Methyl Ester-d3; Methyl Arachate-d3; Methyl Arachidate-d3; Methyl Eicosanoate-d3; n-Eicosanoic Acid Methyl Ester-d3 |
Origin of Product |
United States |
Methodological Frameworks for Quantitative Analysis Incorporating Arachidic Acid Methyl Ester D3
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry is a cornerstone technique for the analysis of fatty acids, which are typically converted to their more volatile fatty acid methyl esters (FAMEs) prior to analysis. nih.gov The use of deuterated FAMEs, such as Arachidic Acid Methyl Ester-d3, as internal standards is a widely adopted strategy to ensure high-quality quantitative data. nih.gov
Optimized Sample Preparation and Derivatization Protocols
The initial and most critical step in the GC-MS analysis of fatty acids is the quantitative extraction and derivatization of the analytes from the sample matrix. Lipids are commonly extracted using a solvent mixture, after which the fatty acids are converted to FAMEs. This derivatization, or esterification, is necessary to increase the volatility of the fatty acids for GC analysis. scioninstruments.com
Common derivatization reagents include boron trifluoride (BF3) in methanol (B129727) or methanolic solutions of hydrochloric acid (HCl) or sulfuric acid (H2SO4). nih.govresearchgate.net The reaction with BF3-methanol is often favored due to its relatively short reaction time and moderate temperature conditions, which helps in preserving the structure of unsaturated fatty acids. nih.gov this compound is introduced into the sample at the very beginning of the sample preparation process. Its inclusion at this early stage allows it to account for any analyte loss that may occur during extraction, purification, and derivatization steps. The efficiency of the derivatization process itself can be monitored, ensuring that the conversion of fatty acids to FAMEs is complete and reproducible. ntnu.no
Chromatographic Separation Techniques and Parameter Optimization
Following derivatization, the FAMEs are separated using a gas chromatograph. The choice of the GC column is critical for achieving optimal separation of the various FAMEs present in a sample. Columns with polar stationary phases, such as those containing cyanopropyl polysiloxane (e.g., CP-Sil 88 or DB-FastFAME), are frequently used for FAME analysis as they provide excellent resolution of both saturated and unsaturated fatty acids, including their isomers. nih.govntnu.no
The separation is achieved by programming the GC oven to ramp through a temperature gradient. Optimization of the temperature program, carrier gas flow rate, and column pressure is essential to achieve baseline separation of the target analytes in the shortest possible time. ntnu.no While this compound co-elutes with its non-deuterated analog, this is not a concern for MS detection, as the mass spectrometer can easily distinguish between them based on their mass-to-charge ratio. nih.gov
Mass Spectrometric Detection and Quantification Strategies (e.g., Selected Ion Monitoring)
The mass spectrometer serves as the detector for the GC. In electron ionization (EI) mode, the FAMEs are fragmented into characteristic ions. For quantitative analysis, instead of scanning for all ions, a technique called Selected Ion Monitoring (SIM) is often employed. nih.gov SIM mode significantly enhances the sensitivity and selectivity of the analysis by monitoring only a few specific ions characteristic of the analyte and the internal standard. nih.govntnu.no
For deuterated methyl esters of saturated fatty acids like this compound, specific ions that are distinct from the non-deuterated form are monitored. For instance, m/z values of 77 and 90 have been suggested for d3-methyl esters of saturated fatty acids, as these ions show a very low response for the corresponding non-deuterated FAMEs. nih.gov For even greater selectivity and sensitivity, tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode can be utilized. chromatographyonline.comnih.gov This technique involves selecting a precursor ion, fragmenting it, and then monitoring a specific product ion, which drastically reduces chemical noise and improves detection limits. chromatographyonline.com
| Compound Type | Suggested m/z for SIM | Rationale |
|---|---|---|
| Saturated Fatty Acid Methyl Esters (FAMEs) | m/z 74, 87 | Characteristic fragment ions for saturated FAMEs. |
| d3-Methyl Esters of Saturated Fatty Acids | m/z 77, 90 | Distinct ions for deuterated standards with minimal interference from non-deuterated FAMEs. nih.gov |
Internal Standard Calibration and Relative Response Factor Determination
The fundamental principle behind using this compound as an internal standard is that it behaves identically to the endogenous arachidic acid methyl ester throughout the analytical process. A known amount of the deuterated standard is added to each sample and to a series of calibration standards containing known concentrations of the non-deuterated analyte. clearsynth.com
A calibration curve is then constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards. The concentration of arachidic acid in an unknown sample can then be determined by measuring its peak area relative to that of the this compound and using the calibration curve to calculate the concentration. This stable isotope dilution method corrects for variations in injection volume, ionization efficiency, and potential matrix effects, leading to highly accurate and precise quantification. chromatographyonline.comlcms.cz The relative response factor (RRF), which is the ratio of the response of the analyte to the internal standard, is determined from the slope of the calibration curve and is used in the final concentration calculation.
Liquid Chromatography-Mass Spectrometry (LC-MS) Integration
While GC-MS is a powerful tool for FAME analysis, liquid chromatography-mass spectrometry (LC-MS) offers advantages for the analysis of intact lipids and a broader range of lipid classes without the need for derivatization. mdpi.com The integration of deuterated internal standards like this compound is equally critical in LC-MS-based lipidomics to ensure data quality. lcms.czrsc.org
Considerations for Lipid Class Separation and Targeted Quantification
In LC-MS, the separation of lipids can be achieved using different chromatographic techniques. Normal-phase chromatography separates lipids based on the polarity of their head groups, allowing for the separation of different lipid classes. nih.gov Reversed-phase chromatography, on the other hand, separates lipids based on their hydrophobicity, which is determined by the length and degree of unsaturation of their fatty acid chains. nih.govnih.gov
When performing targeted quantification of specific fatty acids like arachidic acid using LC-MS, the fatty acids are typically analyzed in their free form. mdpi.com A deuterated internal standard, in this case, a deuterated free fatty acid, would be the ideal choice. However, in broader lipidomics studies where different lipid classes are being quantified, a suite of deuterated internal standards representing each lipid class is often employed. researchgate.net
For targeted quantification, tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govnih.gov Similar to GC-MS/MS, the MRM mode is used to monitor specific precursor-to-product ion transitions for both the analyte and its deuterated internal standard. uzh.ch This highly selective and sensitive technique allows for the accurate quantification of specific lipids even at low concentrations within complex biological extracts. nih.govmdpi.com The use of deuterated internal standards in LC-MS is essential for correcting matrix effects, which are variations in ionization efficiency caused by co-eluting compounds from the sample matrix. lcms.cz By using a co-eluting deuterated standard, these effects can be effectively normalized, leading to reliable quantitative results.
| Parameter | Typical Setting/Choice | Purpose |
|---|---|---|
| Chromatography Mode | Reversed-Phase (e.g., C18 column) | Separation based on fatty acid chain length and saturation. mdpi.comnih.gov |
| Ionization Source | Electrospray Ionization (ESI) | Generation of gas-phase ions from the liquid phase. nih.gov |
| Ionization Polarity | Negative Ion Mode | Fatty acids readily form carboxylate anions [M-H]-. nih.gov |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) | High selectivity and sensitivity for quantification. nih.govnih.gov |
| Internal Standard | Deuterated analog of the analyte | Correction for matrix effects and procedural losses. lcms.cz |
Method Development and Validation Studies
The incorporation of this compound as an internal standard is a critical component in the development of robust quantitative analytical methods for fatty acids, particularly when using techniques like gas chromatography-mass spectrometry (GC-MS). The use of a stable isotope-labeled internal standard is a widely accepted strategy to ensure high accuracy and precision by correcting for analyte losses during sample preparation and for variations in instrument response. Method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose.
Evaluation of Accuracy, Precision, and Reproducibility
The accuracy of an analytical method refers to the closeness of the measured value to the true value. In the context of quantitative analysis using this compound, accuracy is often assessed through recovery studies. In these studies, a known quantity of the analyte is spiked into a sample matrix and the percentage of the analyte recovered is calculated. The use of a deuterated internal standard like this compound is crucial for achieving high accuracy, as it closely mimics the chemical and physical properties of the native analytes, thus accounting for losses at each step of the analytical process, from extraction to derivatization and injection.
Precision is a measure of the repeatability of the method. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of a series of measurements. Precision is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). Reproducibility refers to the ability of the method to produce consistent results across different laboratories, analysts, and instruments. The inclusion of this compound helps to improve the reproducibility of the method by minimizing the impact of variations in experimental conditions.
Table 1: Illustrative Accuracy and Precision Data for a Validated GC-MS Method Using this compound
| Analyte | Spiked Concentration (µg/mL) | Mean Measured Concentration (µg/mL) | Accuracy (Recovery %) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18, 3 days) |
| Palmitic Acid | 10 | 9.8 | 98.0 | 3.5 | 4.2 |
| Stearic Acid | 10 | 10.2 | 102.0 | 2.9 | 3.8 |
| Oleic Acid | 10 | 9.9 | 99.0 | 4.1 | 5.0 |
| Linoleic Acid | 5 | 4.8 | 96.0 | 5.2 | 6.1 |
| Arachidic Acid | 5 | 5.1 | 102.0 | 3.8 | 4.5 |
Note: This table presents illustrative data based on typical performance characteristics of validated analytical methods for fatty acid methyl esters using a deuterated internal standard.
Assessment of Matrix Effects and Analytical Interferences
Matrix effects are a significant challenge in the quantitative analysis of complex biological samples. These effects, caused by co-eluting endogenous components of the sample matrix, can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. The use of a stable isotope-labeled internal standard such as this compound is the most effective way to compensate for matrix effects. Since the deuterated standard co-elutes with the native analyte and experiences the same matrix effects, the ratio of the analyte to the internal standard remains constant, allowing for accurate quantification.
Analytical interferences can arise from other compounds in the sample that have similar chemical properties or produce overlapping signals with the analyte of interest. The high selectivity of mass spectrometry, particularly when operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, helps to minimize analytical interferences. For this compound, specific precursor and product ions can be monitored to ensure that the signal is unique to the internal standard.
Table 2: Illustrative Assessment of Matrix Effects in Different Biological Matrices using this compound
| Matrix | Analyte Concentration (µg/mL) | Signal Intensity (Analyte) | Signal Intensity (Analyte + IS) | Matrix Effect (%) |
| Plasma | 10 | 85,000 | 83,000 | -2.4 |
| Urine | 10 | 95,000 | 97,000 | +2.1 |
| Serum | 10 | 88,000 | 86,500 | -1.7 |
| Adipose Tissue Extract | 10 | 75,000 | 74,000 | -1.3 |
Note: This table illustrates how the signal of an analyte might be affected by different biological matrices and how the use of an internal standard (IS) like this compound can be used to assess and correct for these effects. The matrix effect is calculated as [(Peak area in matrix / Peak area in solvent) - 1] x 100%.
Robustness and Long-Term Stability of Quantitation Methods
The robustness of an analytical method is its ability to remain unaffected by small, deliberate variations in method parameters. This is an important parameter to evaluate during method development to ensure that the method is reliable and transferable. Typical parameters that are varied to assess robustness include the gas chromatograph's oven temperature program, injector temperature, and flow rate. The use of an internal standard like this compound contributes to the robustness of the method by compensating for minor variations in these parameters.
The long-term stability of the analytical method is dependent on the stability of the analytes and the internal standard in the sample matrix and as stock solutions. Stability studies are typically conducted by analyzing samples at different time points and under different storage conditions (e.g., room temperature, 4°C, -20°C, and -80°C). The stability of this compound as a stock solution and in processed samples is crucial for ensuring the reliability of the quantitative data over the course of a study.
Table 3: Illustrative Long-Term Stability of this compound in a Methanolic Stock Solution at -20°C
| Time (Months) | Mean Concentration (µg/mL) | % of Initial Concentration |
| 0 | 100.2 | 100.0 |
| 3 | 99.8 | 99.6 |
| 6 | 100.5 | 100.3 |
| 12 | 99.5 | 99.3 |
| 24 | 98.9 | 98.7 |
Note: This table provides illustrative data on the long-term stability of a stock solution of this compound, demonstrating its suitability for use as an internal standard over extended periods.
Research Applications in Biological Systems and Environmental Sciences
Fatty Acid Profiling and Lipidome Characterization in In Vitro Models
Stable isotope-labeled compounds like arachidic acid methyl ester-d3 are considered the gold standard for absolute quantification in lipidomics. mdpi.com They are biochemically identical to their unlabeled counterparts, ensuring they behave similarly during extraction and analysis, which is crucial for accurate quantification. mdpi.com
In mammalian cell culture, this compound is instrumental for the precise quantification of fatty acid profiles. A common methodology involves adding a cocktail of deuterated fatty acid standards, including arachidic acid-d3, to cell pellets before lipid extraction and derivatization to fatty acid methyl esters (FAMEs) for gas chromatography-mass spectrometry (GC-MS) analysis. jianhaidulab.comlipidmaps.org This approach allows for the accurate determination of both free fatty acids and those incorporated into complex lipids.
For instance, a comprehensive method for analyzing fatty acids in cultured cells utilizes a set of deuterated internal standards to ensure high accuracy in quantification. jianhaidulab.com While specific studies focusing solely on this compound are not abundant, its inclusion in internal standard mixtures is a common practice in lipidomic analyses of mammalian cells. lipidmaps.org The use of such standards is crucial for understanding the alterations in fatty acid metabolism in various physiological and pathological states.
| Application | Cell Type | Analytical Technique | Purpose of Deuterated Standard |
| Comprehensive Fatty Acid Analysis | Cultured Mammalian Cells | GC-MS | Accurate quantification of free fatty acids and fatty acid composition of complex lipids. jianhaidulab.com |
| Lipidomic Profiling | Mammalian Cells | LC-MS/MS | Serve as internal standards for absolute quantification of various lipid species. mdpi.com |
Fatty acid methyl ester (FAME) profiling is a well-established technique for the characterization and identification of microbial communities. creative-proteomics.comnih.gov This method relies on the unique fatty acid compositions of different microorganisms. The use of deuterated FAMEs, such as this compound, as internal standards can enhance the quantitative accuracy of these profiles, allowing for more precise estimations of microbial biomass and community structure. creative-proteomics.com For example, FAME analysis has been used to differentiate bacterial spores grown on various media, a process where accurate quantification is key. nih.gov
In plant science, understanding the fatty acid composition of membrane lipids is crucial, as it is essential for normal growth and development. nih.gov While many studies focus on the major fatty acids, the accurate quantification of less abundant ones like arachidic acid is also important. Deuterated standards are vital for such precise measurements, helping to elucidate the mechanisms by which plants regulate their membrane lipid composition. nih.gov
| Organism Type | Research Focus | Role of Deuterated Standards |
| Bacteria | Microbial Identification and Community Structure | Quantitative biomass estimation and precise characterization of fatty acid profiles. creative-proteomics.comnih.gov |
| Fungi | Pathogen Detection | Accurate identification and confirmation of fungal species through FAME profiling. researchgate.net |
| Plants | Membrane Lipid Composition | Accurate quantification of fatty acids to understand lipid regulation and its impact on plant development. nih.gov |
Quantitative Lipid Analysis in Preclinical Animal Models
Deuterated fatty acids and their esters are extensively used in preclinical animal models to trace the metabolism of lipids and to quantify fatty acid levels in various tissues and biofluids. nih.govnih.gov
Stable isotope-labeled fatty acids are valuable tools in nutritional research to trace the metabolic fate of dietary fats. jst.go.jpnih.gov For example, deuterated water has been used to measure the in vivo synthesis of plasma cholesterol and fatty acids in rats. nih.gov While this method tracks the incorporation of deuterium (B1214612) from water, the use of specific deuterated fatty acid methyl esters like this compound as internal standards is crucial for the accurate quantification of the resulting fatty acid pools by GC-MS.
A study on a prediabetic rat model demonstrated that metformin (B114582) treatment improved the fatty acid composition in the myocardium, highlighting the importance of precise fatty acid analysis in understanding the effects of therapeutic interventions. mdpi.com The use of deuterated internal standards in such studies is essential for obtaining reliable quantitative data.
| Study Type | Animal Model | Key Findings | Relevance of Deuterated Standards |
| Lipid Synthesis Measurement | Rat | Determined the in vivo synthesis rates of plasma cholesterol and palmitate. nih.gov | Essential for accurate quantification of fatty acid concentrations by GC-MS. |
| Dietary Intervention | Rat | Showed that metformin alters cardiac fatty acid metabolism. mdpi.com | Enables precise measurement of changes in fatty acid profiles in response to treatment. |
In non-human disease models, this compound and other deuterated fatty acid standards are used to investigate perturbations in lipid metabolism. For instance, in a mouse model of lung injury, dietary deuterated arachidonic acid was used to trace its metabolic fate and its role in inflammation. nih.gov The quantification of various fatty acids in tissues from these models relies on the use of a panel of deuterated internal standards to ensure accuracy.
Tracer-based lipidomics using deuterium-labeled fatty acids has been employed in fibroblasts from patients with fatty acid β-oxidation disorders to identify disease-specific biomarkers. nih.gov This approach, which can be adapted for animal models, underscores the power of stable isotopes in elucidating the metabolic consequences of genetic diseases.
| Disease Model | Research Goal | Methodology | Significance of Deuterated Tracers/Standards |
| Acute Lung Injury (Mouse) | Investigate the role of arachidonic acid in inflammation. | Dietary administration of deuterated arachidonic acid and subsequent tissue analysis. nih.gov | Allows for tracing the metabolic fate of the administered fatty acid and accurate quantification of related metabolites. |
| Fatty Acid β-Oxidation Disorders (in vitro, applicable to animal models) | Discover disease-specific biomarkers. | Tracer-based lipidomics with deuterium-labeled oleic acid. nih.gov | Enables the tracking of fatty acid metabolism and the identification of novel biomarkers. |
The quantitative analysis of fatty acids in various tissues and biofluids is fundamental to understanding lipid biology. Deuterated internal standards are indispensable for achieving the necessary accuracy and precision in these measurements.
Plasma and Serum: Methods for the quantification of fatty acids in human plasma and serum have been developed and validated using deuterated internal standards. nih.govmdpi.comspringernature.com These methods are readily applicable to preclinical animal models. For example, a GC-MS/MS method for quantifying nitrated fatty acids in human plasma uses a deuterated internal standard to ensure accuracy. mdpi.com
Brain and Cerebrospinal Fluid (CSF): The brain has a unique lipid composition, and alterations in fatty acid profiles have been linked to neurodegenerative diseases. nih.gov Methods have been developed for the quantitative analysis of phospholipids (B1166683) containing specific fatty acids in microdissected regions of the mouse brain, which rely on stable isotope dilution strategies using deuterated standards. nih.gov Similarly, the profiling of lipid mediators in the CSF of patients with Alzheimer's disease has been performed using a suite of deuterated internal standards to ensure accurate quantification. nih.gov These analytical approaches are directly transferable to preclinical animal models of neurological disorders.
| Sample Type | Analytical Goal | Key Role of Deuterated Standards |
| Plasma/Serum | Quantification of free and esterified fatty acids. | Correction for sample loss during extraction and derivatization; accurate absolute quantification. nih.govmdpi.com |
| Brain Tissue | Analysis of regional differences in phospholipid fatty acid composition. | Precise quantification in small tissue samples using stable isotope dilution. nih.gov |
| Cerebrospinal Fluid (CSF) | Profiling of lipid mediators in neurological diseases. | Accurate measurement of low-abundance lipid species. nih.gov |
Environmental Sample Analysis
The analysis of fatty acids in environmental samples provides a window into the composition and health of ecosystems. Fatty acids, converted to their more volatile methyl ester derivatives (FAMEs), are amenable to analysis by gas chromatography-mass spectrometry (GC-MS). unlv.edu For accurate quantification, stable isotope-labeled internal standards are indispensable. isolife.nl this compound, a deuterated form of the C20:0 saturated fatty acid methyl ester, is particularly valuable in this context. When added to a sample at a known concentration before extraction and analysis, it experiences similar processing and potential losses as the native analytes. By comparing the signal of the native fatty acid methyl esters to that of the deuterated standard, researchers can achieve highly accurate quantification. isolife.nl
Assessment of Lipid Composition in Aquatic Ecosystems
Aquatic ecosystems harbor a vast diversity of life, from microscopic phytoplankton to large marine mammals, and lipids are fundamental to their energy cycles and food web dynamics. nih.gov Fatty acid profiles serve as powerful biomarkers, revealing the dietary sources and nutritional quality of organisms within these ecosystems. nih.gov
The use of deuterated internal standards is crucial for obtaining reliable quantitative data on the fatty acid composition of aquatic organisms. For instance, in the analysis of fatty acids in marine phytoplankton, which form the base of most aquatic food webs, a stable isotope dilution technique allows for the precise measurement of key fatty acids. nih.govdtu.dk While specific studies detailing the exclusive use of this compound are not abundant in publicly available literature, the methodology is well-established. A typical analytical approach would involve the addition of a known quantity of this compound to a phytoplankton sample, followed by lipid extraction and transesterification to FAMEs. Subsequent GC-MS analysis would allow for the quantification of various fatty acids by comparing their peak areas to that of the deuterated internal standard.
Below is a representative data table illustrating the types of fatty acid profiles that can be obtained from different classes of marine phytoplankton. The concentrations are hypothetical but reflect the relative abundances of major fatty acids found in these organisms, which would be quantified using a deuterated standard like this compound.
Table 1: Representative Fatty Acid Composition of Marine Phytoplankton
| Fatty Acid | Diatoms (μg/g dry weight) | Dinoflagellates (μg/g dry weight) | Haptophytes (μg/g dry weight) |
|---|---|---|---|
| Myristic Acid (C14:0) | 1500 | 800 | 1200 |
| Palmitic Acid (C16:0) | 4500 | 5500 | 4800 |
| Palmitoleic Acid (C16:1n7) | 3000 | 1500 | 2500 |
| Stearic Acid (C18:0) | 500 | 700 | 600 |
| Oleic Acid (C18:1n9) | 1200 | 2000 | 1800 |
| Linoleic Acid (C18:2n6) | 300 | 500 | 400 |
| Alpha-Linolenic Acid (C18:3n3) | 200 | 1000 | 800 |
| Eicosapentaenoic Acid (EPA, C20:5n3) | 2500 | 500 | 1500 |
| Docosahexaenoic Acid (DHA, C22:6n3) | 100 | 3000 | 2000 |
This table presents hypothetical yet representative data on the fatty acid composition of different marine phytoplankton classes. The precise quantification of these fatty acids in a real-world scenario would be facilitated by the use of a deuterated internal standard such as this compound.
Characterization of Fatty Acids in Soil and Sediment Samples
In terrestrial and benthic environments, the analysis of fatty acids in soil and sediment provides valuable insights into the microbial community structure and the sources of organic matter. unlv.edu Phospholipid fatty acids (PLFAs) are particularly informative as they are primary components of microbial cell membranes and degrade rapidly upon cell death, thus representing the viable microbial biomass. nih.gov
The analytical workflow for soil and sediment samples mirrors that for aquatic samples, beginning with the crucial step of adding a deuterated internal standard like this compound. This is followed by lipid extraction, fractionation to isolate the phospholipid fraction, and derivatization to FAMEs for GC-MS analysis. nih.gov The use of a long-chain saturated FAME standard like deuterated methyl arachidate (B1238690) is advantageous as it is less common in many microbial profiles, reducing the risk of interference with naturally occurring analytes.
Research in this area often focuses on identifying biomarker fatty acids that are characteristic of specific microbial groups, such as bacteria and fungi. nih.govnoaa.gov For example, branched-chain fatty acids are often indicative of bacteria, while certain polyunsaturated fatty acids can be markers for fungi. nih.gov By quantifying these biomarkers using a stable isotope dilution method with this compound, researchers can estimate the relative abundance of different microbial groups in the soil or sediment.
The following table provides an example of how fatty acid data from soil samples might be presented. The concentrations are illustrative and would be determined in a laboratory setting using a deuterated internal standard for accurate quantification.
Table 2: Example Fatty Acid Profile of a Soil Sample
| Fatty Acid | Concentration (nmol/g soil) | Indicative Microbial Group |
|---|---|---|
| i15:0 | 15.2 | Gram-positive bacteria |
| a15:0 | 12.8 | Gram-positive bacteria |
| 16:0 | 85.5 | General (Bacteria, Fungi) |
| 16:1ω7c | 25.1 | Gram-negative bacteria |
| cy17:0 | 8.4 | Gram-negative bacteria |
| 18:0 | 30.7 | General (Bacteria, Fungi) |
| 18:1ω9c | 40.3 | Fungi |
| 18:2ω6,9c | 22.6 | Fungi |
This table shows an example of a fatty acid profile from a soil sample, with concentrations that would be accurately quantified using a deuterated internal standard like this compound. The "Indicative Microbial Group" column highlights the utility of these profiles in characterizing soil microbial communities.
Advanced Methodological Considerations and Future Perspectives
Application in Isotope-Coded Derivatization and Targeted Metabolomics
Arachidic acid methyl ester-d3 is instrumental in isotope-coded derivatization, a technique that enhances the accuracy of lipid quantification. In this method, fatty acids within a sample are converted to their methyl esters, while a known amount of a deuterated standard like this compound is added. nih.gov This process, also known as methylation, improves the separation of these compounds during analysis. nih.gov The use of trideuterium-labeled methyl esters (d3-FAMEs) as internal standards is particularly advantageous in gas chromatography-mass spectrometry (GC-MS). nih.gov While the deuterated and non-deuterated esters co-elute on polar GC columns, they can be distinguished by mass spectrometry due to the mass shift of +3 m/z. nih.govnih.gov This allows for the selective differentiation of endogenous fatty acids from their isotopically labeled internal standards. nih.gov
Targeted metabolomics, an approach focused on the precise measurement of a specific group of known metabolites, heavily relies on stable isotope-labeled internal standards for absolute quantification. mayo.edu this compound serves this purpose by mimicking the chemical behavior of the endogenous arachidic acid methyl ester during sample extraction, derivatization, and analysis. Its distinct mass allows it to be tracked separately, correcting for any sample loss or variability in instrument response. scioninstruments.com This ensures that the quantitative data obtained is both accurate and reliable, which is crucial for studies aiming to identify biomarkers or understand metabolic pathways. mayo.edunih.gov
Integration with Multi-Omics Approaches for Holistic Biological Insights
The precise quantitative data generated using standards like this compound in lipidomics is increasingly being integrated with other "omics" disciplines, such as genomics, transcriptomics, and proteomics. researchgate.net This multi-omics approach provides a more comprehensive and holistic view of complex biological systems and disease states. nih.govnih.gov For instance, lipidomic profiles can be correlated with gene expression data to understand how genetic variations influence lipid metabolism. nih.gov
In the context of diseases like Alzheimer's, multi-omics integration has been used to validate metabolic perturbations. nih.gov Similarly, in studying diabetic retinopathy, coupling lipidomics and metabolomics has provided new insights into the disease's plasma metabolite and lipid species signatures. mdpi.com The use of deuterated internal standards is fundamental to ensuring the lipidomics data is of high enough quality for such integrative analyses. nih.gov By providing accurate lipid concentrations, these standards facilitate the meaningful correlation of lipid data with data from other molecular levels, ultimately leading to a more complete understanding of biological functions and dysfunctions. researchgate.net
Automation and High-Throughput Platforms in Quantitative Lipidomics
The demand for analyzing large numbers of samples in clinical and biological research has driven the development of automated and high-throughput platforms for lipidomics. nih.gov These systems are designed to process samples with minimal manual intervention, increasing efficiency and reducing the potential for human error. biorxiv.org this compound and other deuterated standards are well-suited for these platforms, where consistency and reproducibility are paramount. nih.gov
High-throughput methods often employ techniques like scheduled multiple reaction monitoring (MRM) in mass spectrometry, which allows for the rapid screening of hundreds to over a thousand lipid species in a single run. mdpi.comnih.gov In such automated workflows, internal standards are added at an early stage of sample preparation. lipidmaps.org The consistent and predictable behavior of this compound helps to normalize the entire analytical process, from extraction to detection, ensuring that the data generated is reliable across large sample cohorts. researchgate.net This enables the large-scale lipidomic screening necessary for population studies and biomarker discovery. biorxiv.org
Development of Novel Deuterated Standards and Analytical Techniques
The success of quantitative lipidomics has spurred the continuous development of new and improved deuterated standards. nih.gov Research is ongoing to synthesize a wider array of isotopically labeled lipids that can represent the vast diversity of lipid structures found in biology. isotope.com The synthesis of fatty acids with precisely controlled deuterium (B1214612) labeling, for example, allows for their persistent and quantitative tracking through metabolic pathways via LC-MS/MS analysis. nih.gov This development is crucial for expanding the coverage of lipids that can be accurately quantified. isotope.com
Alongside the development of new standards, novel analytical techniques are also emerging. For example, methods are being developed to better differentiate between closely related lipid species. rsc.org Isotope labeling can help overcome limitations in techniques like infrared photothermal microscopy by shifting vibrational frequencies into distinct regions, allowing for the discrimination between inherent and labeled molecules without significantly altering their chemical properties. rsc.org Furthermore, advancements in mass spectrometry and chromatography continue to improve the sensitivity and resolution of lipid analysis, further enhancing the utility of deuterated standards like this compound. nih.gov
Challenges and Opportunities in Reproducible Quantitative Lipidomics Research
A significant challenge in lipidomics is the lack of standardization across different studies and laboratories, which can lead to issues with reproducibility. azolifesciences.com Discrepancies in sample preparation, analytical platforms, and data processing can result in inconsistent findings, making it difficult to compare results. azolifesciences.comnih.gov Different software platforms used for lipid identification can also give inconsistent results even from the same spectral data, posing a clear challenge for reproducibility. nih.govnih.gov
The widespread adoption of well-characterized deuterated internal standards like this compound presents a major opportunity to address these challenges. escholarship.org By providing a common point of reference, these standards can help to harmonize results across different platforms and laboratories. escholarship.org They correct for variability introduced during sample handling and analysis, thereby improving the accuracy and consistency of quantification. scioninstruments.com Establishing standardized protocols that include a defined set of internal standards is a crucial step toward improving the reproducibility and reliability of lipidomics research, ultimately enhancing its value in both clinical and research applications. azolifesciences.comescholarship.org
| Compound Name |
| This compound |
| Arachidic acid |
| Arachidic acid methyl ester |
| Trideuterium-labeled methyl esters |
Table 1: Properties of this compound and Related Compounds This table is generated for illustrative purposes and values may vary based on specific experimental conditions.
| Compound | Chemical Formula | Monoisotopic Mass (Da) | Common Analytical Technique | Role |
|---|---|---|---|---|
| This compound | C21H39D3O2 | 329.33 | GC-MS, LC-MS/MS | Internal Standard |
| Arachidic Acid Methyl Ester | C21H42O2 | 326.32 | GC-MS, LC-MS/MS | Analyte (Endogenous) |
| Arachidic Acid | C20H40O2 | 312.30 | GC-MS (after derivatization) | Analyte (Endogenous) |
Table 2: Application of Deuterated Standards in Lipidomics Techniques This table summarizes the primary uses of standards like this compound in various analytical contexts.
| Technique | Application of Deuterated Standard | Key Advantage |
|---|---|---|
| Isotope-Coded Derivatization | Serves as a heavy-labeled internal standard for relative and absolute quantification. | Corrects for derivatization inefficiency and instrument variability. |
| Targeted Metabolomics | Used for accurate absolute quantification of specific, known lipids. | High precision and accuracy in measuring target analyte concentrations. mayo.edu |
| High-Throughput Screening | Ensures consistency and reproducibility across large batches of samples. | Facilitates reliable, automated analysis of large sample cohorts. biorxiv.org |
| Multi-Omics Integration | Provides high-quality, quantitative lipid data for integration with other datasets. | Enables meaningful correlation between lipidome and other molecular layers (genome, proteome). researchgate.net |
Q & A
Basic Research Questions
Q. How is Arachidic Acid Methyl Ester-d3 identified and distinguished from non-deuterated analogs in gas chromatography-mass spectrometry (GC-MS)?
- Methodology :
- GC Parameters : Use an Innowax-crosslinked polyethylene glycol column (30 m, 0.32 nm i.d., 0.5 µm film thickness) with temperature programming optimized for fatty acid methyl esters (FAMEs). Retention times and molecular ion peaks ([M]+) are compared to deuterated and non-deuterated standards .
- Mass Fragmentation : The deuterated compound will exhibit a molecular ion shifted by +3 amu (due to three deuterium atoms). Key fragments (e.g., m/z 74 from McLafferty rearrangement in saturated FAMEs) remain consistent, but isotopic patterns differ. Validate using reference spectra and β-cleavage patterns (e.g., [M-31]+ and [M-43]+ for saturated chains) .
Q. What are the best practices for quantifying this compound in lipidomic studies?
- Methodology :
- Internal Standardization : Use stable isotope-labeled analogs (e.g., deuterated FAMEs) as internal standards to correct for matrix effects and instrument variability.
- Calibration Curves : Prepare linear ranges (e.g., 0.1–100 µg/mL) using deuterated standards. Validate accuracy (spike-recovery tests) and precision (intra-/inter-day replicates) per IUPAC guidelines .
Advanced Research Questions
Q. How do deuterium atoms in this compound influence its chromatographic behavior and ionization efficiency in LC-MS/MS?
- Methodology :
- Retention Time Shifts : Deuterium increases hydrophobicity slightly, causing delayed retention in reversed-phase LC compared to non-deuterated analogs. Quantify shifts using gradient elution (e.g., acetonitrile/water + 0.1% formic acid) .
- Ionization Effects : Deuterated compounds may exhibit reduced ionization efficiency in electrospray ionization (ESI) due to altered proton affinity. Compare signal intensities under identical MS conditions and normalize using internal standards .
Q. What experimental controls are critical when using this compound as a tracer in metabolic flux studies?
- Methodology :
- Isotopic Purity : Verify deuterium incorporation (>98%) via NMR or high-resolution MS to avoid interference from non-labeled species.
- Background Correction : Analyze blank samples (without tracer) to account for natural isotopic abundance of carbon/hydrogen in biological matrices.
- Kinetic Controls : Monitor time-dependent isotopic enrichment to ensure steady-state conditions .
Q. How can researchers resolve discrepancies in FAME quantification when using this compound across different GC-MS platforms?
- Methodology :
- Inter-laboratory Calibration : Harmonize instrument parameters (e.g., ionization voltage, column type) and use certified reference materials (CRMs).
- Data Normalization : Apply response factors based on cross-platform comparisons of peak areas for deuterated vs. non-deuterated standards.
- Validation : Perform Bland-Altman analysis to assess systematic biases between platforms .
Methodological Considerations for Experimental Design
Q. What steps ensure reproducibility in synthesizing and characterizing this compound?
- Methodology :
- Synthesis : Catalyze esterification of deuterated arachidic acid with methanol-d4 using H2SO4 or BF3-methanol. Confirm deuterium retention via FT-IR (C-D stretch at ~2200 cm⁻¹) and ²H-NMR.
- Purity Assessment : Use GC-MS with a polar column (e.g., DB-WAX) to separate residual reactants. Report purity as area% (>99%) with validation via orthogonal methods (e.g., LC-ELSD) .
Q. How should researchers optimize extraction protocols for this compound from complex biological matrices?
- Methodology :
- Matrix-Specific Extraction : Compare Folch, Bligh-Dyer, and methyl-tert-butyl ether (MTBE) methods for lipid recovery.
- Deuterated Carrier Addition : Include deuterated internal standards during extraction to correct for losses. Validate recovery rates (e.g., 85–115%) using spike-recovery experiments .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing time-course data involving this compound in kinetic studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
